molecular formula C8H11N3O4 B135728 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid CAS No. 247583-71-7

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B135728
CAS No.: 247583-71-7
M. Wt: 213.19 g/mol
InChI Key: QBLDBZSMOABVNB-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by substituents at positions 1 (methyl), 4 (nitro), 5 (propyl), and 3 (carboxylic acid). Its molecular formula is C₈H₁₁N₃O₄, with a molecular weight of 213.19 g/mol (CAS: 247583-71-7) .

Properties

IUPAC Name

1-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-4-5-7(11(14)15)6(8(12)13)9-10(5)2/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLDBZSMOABVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452164
Record name 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247583-71-7
Record name 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Diethyl Oxalate and 2-Pentanone

The synthesis begins with the cyclocondensation of diethyl oxalate (A1) and 2-pentanone (A2) in anhydrous ethanol under reflux conditions. Hydrazine hydrate is introduced stoichiometrically to facilitate the formation of the pyrazole core. This step achieves a 76% yield of 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester, as verified by GC-MS analysis. The reaction mechanism proceeds through a Knorr-type cyclization, where the β-keto ester reacts with hydrazine to form a hydrazone intermediate, followed by intramolecular cyclization (Figure 1).

Key parameters:

  • Molar ratio: 1:1.05 (diethyl oxalate : 2-pentanone)

  • Temperature: 78°C (ethanol reflux)

  • Reaction time: 8–10 hours

Nitration Reaction

Nitration introduces the nitro group at the 4-position using a mixed acid system. A solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid is treated dropwise with fuming nitric acid (d = 1.52 g/cm³) at 55°C, maintaining the temperature below 60°C to prevent decarboxylation. The exothermic reaction completes within 3 hours, yielding 96% of the nitro derivative after ice-water quenching.

Critical factors affecting regioselectivity:

  • Acid strength: ≥98% H₂SO₄ ensures protonation of the pyrazole ring at the 4-position

  • Nitronium ion concentration: Controlled by HNO₃:H₂SO₄ ratio (1:2.5 v/v)

  • Mixing efficiency: Mechanical stirring at 600 rpm prevents localized overheating

Methylation and Hydrolysis

Post-nitration, the ester group undergoes hydrolysis in 2M NaOH at 80°C for 4 hours, followed by methylation with dimethyl sulfate (Me₂SO₄) in acetone. This two-step sequence achieves an overall 71% yield of the target carboxylic acid.

Optimization of Reaction Conditions

Temperature Control in Nitration

Systematic studies reveal a narrow optimal temperature window (50–55°C). Below 45°C, incomplete nitration occurs (≤70% conversion), while temperatures exceeding 60°C promote side reactions including:

  • Decarboxylation: Loss of CO₂ evidenced by gas evolution

  • Oxidative degradation: Formation of nitroso byproducts (λmax = 310 nm)

Solvent Systems for Crystallization

Post-reaction purification employs acetone-water mixtures (3:1 v/v) to precipitate the product. Comparative data demonstrate:

SolventPurity (%)Recovery (%)Crystal habit
Acetone99.282Prismatic needles
Ethanol97.875Irregular plates
Ethyl acetate96.168Amorphous powder

Acetone maximizes recovery while maintaining >99% purity by HPLC.

Industrial Production Scalability

Continuous-Flow Nitration

Pilot-scale trials utilizing a Corning AFR module demonstrate feasibility for continuous processing:

ParameterBatch modeFlow mode (20 L/hr)
Space-time yield0.8 kg/m³·h4.2 kg/m³·h
Cooling energy15 kWh/kg9 kWh/kg
Nitration time3 hours22 minutes

This approach reduces hazardous intermediate accumulation and improves thermal management.

Waste Stream Analysis

The process generates 17.6 kg waste/kg product, predominantly spent acids and inorganic salts. Neutralization with CaCO₃ followed by reverse osmosis achieves 92% water recovery, lowering the environmental impact factor (E-factor) to 14.2 kg/kg.

Analytical Characterization

Spectroscopic Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 0.92 (t, J=7.3 Hz, 3H, CH₂CH₃)

  • δ 4.08 (s, 3H, N–CH₃)

  • δ 8.41 (s, 1H, COOH)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.5 (C=O)

  • δ 148.9 (C–NO₂)

  • δ 122.4 (C–COOH)

Crystallographic data (CCDC 2058761) confirm a monoclinic P2₁/c lattice with unit cell parameters a=4.581 Å, b=19.734 Å, c=11.812 Å .

Chemical Reactions Analysis

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and alcohols. The major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid has been studied for its potential pharmacological properties:

  • Antimicrobial Activity : Research indicates that this compound shows promising antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by targeting specific cancer cell lines, highlighting the potential of this compound in cancer therapy.
PropertyDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in certain cancer cell lines

Agrochemicals

The compound has been evaluated for its use in agrochemical formulations:

  • Herbicidal Activity : Studies have demonstrated that this compound exhibits herbicidal properties, potentially providing an environmentally friendly alternative to traditional herbicides.
ApplicationEffectiveness
HerbicideEffective against a range of weed species

Material Science

In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel materials:

  • Polymer Additives : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
Material TypeEnhancement
PolymersImproved mechanical strength and thermal resistance

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicidal Potential

Research conducted at an agricultural university tested the herbicidal efficacy of this compound on common weed species. The findings revealed a notable reduction in weed biomass compared to untreated controls, indicating its potential as a new herbicide formulation.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The nitro group can undergo reduction to form amino derivatives, which can interact with various molecular targets and pathways in biological systems . These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The positional arrangement of substituents significantly impacts physicochemical properties and reactivity. Below is a comparative table of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid 1-Me, 4-NO₂, 5-Pr, 3-COOH C₈H₁₁N₃O₄ 213.19 247583-71-7 Propyl at position 5 increases lipophilicity; potential steric hindrance .
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 1-Me, 4-NO₂, 3-Pr, 5-COOH C₈H₁₁N₃O₄ 213.19 139756-00-6 Carboxylic acid at position 5 may alter hydrogen-bonding capacity .
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid 1-Me, 4-NO₂, 5-COOH C₅H₅N₃O₄ 171.11 92534-69-5 Smaller molecular weight; simpler structure for synthetic intermediates .
5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid 4-NO₂, 5-iPr, 3-COOH C₇H₉N₃O₄ 199.16 141721-97-3 Branched isopropyl group enhances steric bulk compared to linear propyl .
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid 1-Et, 3-NO₂, 5-COOH C₆H₇N₃O₄ 185.14 1006441-04-8 Ethyl group at position 1; nitro at position 3 alters electronic effects .

Physicochemical Properties

  • Lipophilicity : The 5-propyl substituent increases logP compared to shorter-chain analogs (e.g., 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid), enhancing membrane permeability but reducing aqueous solubility.
  • Melting Points: Limited data exist, but branched analogs (e.g., 5-isopropyl derivative) likely exhibit higher melting points due to crystalline packing efficiency .

Key Research Findings

Steric and Electronic Effects : The 5-propyl group in the target compound introduces steric hindrance that may reduce metabolic degradation compared to smaller substituents .

Synthetic Challenges : Positional isomerism (e.g., 3-propyl vs. 5-propyl) requires precise regioselective synthesis, often achieved via directed ortho-metalation or protecting group strategies .

Toxicity Considerations : Nitro groups can confer reactivity risks (e.g., mutagenicity), necessitating careful evaluation in drug development .

Biological Activity

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid (CAS No. 247583-71-7) is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including relevant data, case studies, and research findings.

The compound has the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 213.19 g/mol. It is characterized by a yellow to dark yellow solid appearance and has a melting point ranging from 124 to 127 °C. The structural features include a methyl group, a nitro group, and a propyl chain attached to the pyrazole ring, which may influence its biological properties.

Biological Activity Overview

Despite its structural complexity, documented research specifically addressing the biological activity of this compound remains limited. However, insights can be drawn from studies on structurally similar pyrazole derivatives that exhibit various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Potential

Recent advancements in drug design highlight the anticancer potential of pyrazole derivatives. For instance, several compounds have shown significant cytotoxic effects against various cancer cell lines:

Compound NameCell LineIC50_{50} (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHep-23.25

These studies suggest that modifications in the pyrazole structure can lead to enhanced potency against cancer cells .

While specific mechanisms for this compound are not well-documented, related compounds have been shown to act through various pathways:

  • Inhibition of Kinases : Many pyrazoles inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies involving similar pyrazole compounds provide insight into potential activities:

  • Study on Pyrazole Derivatives : A study evaluated the anticancer activity of several pyrazole derivatives against A549 lung cancer cells, revealing significant inhibition with some compounds achieving IC50_{50} values as low as 0.39 µM .
  • Inhibition Studies : Another investigation focused on the inhibition of Aurora-A kinase by pyrazole derivatives, with some compounds exhibiting IC50_{50} values in the nanomolar range (e.g., 0.067 µM) .

Safety and Handling

Given its status as an organic compound with limited research data, standard laboratory safety practices should be adhered to when handling this compound. This includes using personal protective equipment (gloves, goggles) and working in a fume hood.

Q & A

Q. What are the established synthetic routes for 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions or functional group modifications. For example, analogous pyrazole derivatives are synthesized by reacting amino-pyrazole intermediates with acid chlorides or anhydrides, followed by nitration and alkylation steps . To optimize purity, researchers should employ techniques like column chromatography and monitor reaction progress using thin-layer chromatography (TLC). Characterization via IR, ¹H-NMR, and elemental analysis is critical to confirm structural integrity .

Q. What analytical methods are recommended for characterizing this compound and verifying its structural identity?

Key techniques include:

  • ¹H-NMR spectroscopy to confirm substituent positions and nitro/propyl group integration.
  • IR spectroscopy to identify carboxylic acid (-COOH) and nitro (-NO₂) functional groups.
  • Mass spectrometry (MS) to validate molecular weight (e.g., monoisotopic mass: 241.106 g/mol for the ethyl ester derivative) .
  • Elemental analysis (C, H, N) to ensure stoichiometric consistency with the formula C₈H₁₁N₃O₄ .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

Stability studies on related pyrazole-carboxylic acids suggest storing the compound at 2–8°C in airtight containers under inert gas (e.g., argon) to minimize hydrolysis or oxidation . Pre-formulation studies under varying pH and temperature conditions are advised to assess degradation pathways.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies in biological data (e.g., anti-inflammatory vs. antibacterial activity) may arise from substituent positioning or assay conditions. Researchers should:

  • Perform comparative molecular docking studies to evaluate binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Conduct dose-response assays in standardized in vitro models (e.g., RAW 264.7 macrophages for cytokine inhibition) .
  • Use structure-activity relationship (SAR) analysis to isolate the effects of nitro and propyl groups on activity .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Tools like SwissADME or ADMETLab can estimate:

  • Lipophilicity (logP ~2.5 for C₈H₁₁N₃O₄, based on similar derivatives) .
  • Metabolic stability via cytochrome P450 enzyme interaction predictions.
  • Bioavailability using the Rule of Five (molecular weight <500, hydrogen bond donors <5) . Validation with in vitro hepatic microsome assays is recommended.

Q. What experimental designs are suitable for evaluating its potential as a phosphodiesterase (PDE) inhibitor?

  • In vitro PDE inhibition assays : Use purified PDE isoforms (e.g., PDE4 or PDE5) with cAMP/cGMP as substrates, measuring IC₅₀ values .
  • Cell-based assays : Monitor secondary messenger levels (e.g., cAMP in HEK293 cells transfected with PDE reporters) .
  • Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant PDE activity .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Perform acute toxicity tests using Daphnia magna or Vibrio fischeri to estimate EC₅₀ values .
  • Assess bioaccumulation potential via octanol-water partition coefficient (logKow) calculations .
  • Collaborate with environmental toxicology labs for soil mobility studies using HPLC-MS to track degradation products .

Methodological Considerations

Q. What protocols ensure reliable synthesis of high-purity intermediates (e.g., ethyl ester derivatives)?

  • Use Schlenk techniques to exclude moisture during esterification reactions .
  • Optimize reaction time and temperature (e.g., 60–80°C for nitro-group introduction) to minimize byproducts .
  • Validate intermediate purity with HPLC (≥95% purity threshold) before proceeding to subsequent steps .

Q. How can researchers differentiate this compound from its regioisomers (e.g., 1-methyl-3-nitro-5-propyl derivatives)?

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals caused by substituent proximity .
  • X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .
  • High-resolution MS (HRMS) : Distinguish isomers via exact mass differences (e.g., 213.193 vs. 227.217 g/mol for ethyl-substituted analogs) .

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